![molecular formula C22H22O7 B3029875 (1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene CAS No. 81345-36-0](/img/structure/B3029875.png)
(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
説明
(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene is a natural product found in Kadsura coccinea with data available.
科学的研究の応用
- Hepatoprotective Effects : Schisandrin C exhibits liver-protective effects by reducing oxidative stress, promoting liver cell regeneration, and inhibiting inflammation. It helps maintain liver health and prevents liver damage caused by toxins, alcohol, or viral infections .
Anti-Inflammatory Activity
Schisandrin C epoxide curtails inflammation:
- Anti-Inflammatory Effects : It reduces the production of inflammatory factors and abnormal apoptosis, contributing to its therapeutic potential in inflammatory conditions .
Potential in Cancer Treatment
Emerging research suggests that schisandrin C may have antitumor effects:
作用機序
Target of Action
Schisandrin C epoxide primarily targets the nuclear factor erythroid 2-related factor-2 (Nrf-2) and nuclear factor kappa B (NF-κB) pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation, respectively .
Mode of Action
Schisandrin C epoxide interacts with its targets by modulating their activities. It has been shown to stimulate Nrf-2 signaling, which leads to the expression of cytoprotective genes that combat oxidative stress . Additionally, it suppresses the activation of NF-κB, thereby mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .
Biochemical Pathways
The compound affects several biochemical pathways. It bolsters the myocardial antioxidant-reducing response, mitigating the impact of oxygen free radicals . It also regulates inflammatory signaling pathways, notably MAPK, PI3K/Akt . These pathways are intimately associated with the effects maintenance of cellular homeostasis and protection by Schisandrin C against oxidative damage .
Pharmacokinetics
The bioavailability of Schisandrin C epoxide is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This highlights the importance of considering ADME (Absorption, Distribution, Metabolism, and Excretion) properties when evaluating the compound’s impact on bioavailability.
Result of Action
At the molecular level, Schisandrin C epoxide triggers apoptosis, arrests the cell cycle, induces oxidative stress, and modulates autophagy . At the cellular level, it enhances mitochondrial biogenesis and autophagy in skeletal muscle cells, offering protection against oxidative damage .
Action Environment
Environmental factors, such as regional climate and soil conditions, can influence the composition and contents of secondary metabolites in Schisandrin C epoxide . These factors can affect the compound’s action, efficacy, and stability, underscoring the importance of considering environmental influences when studying the compound’s pharmacological effects.
特性
IUPAC Name |
(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJVZLGKOMMOJB-MOGXELDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Schisandrin C epoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



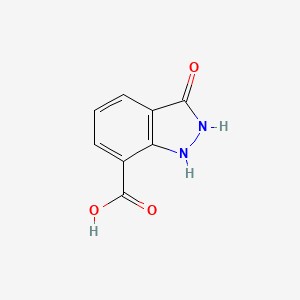
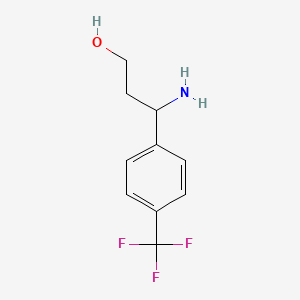
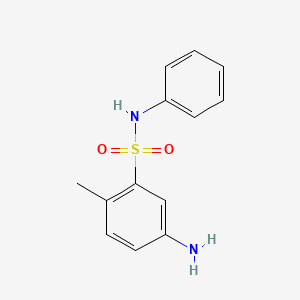
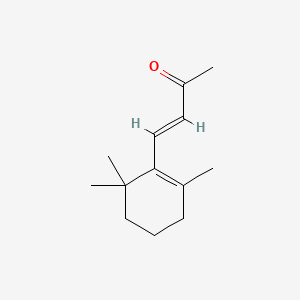
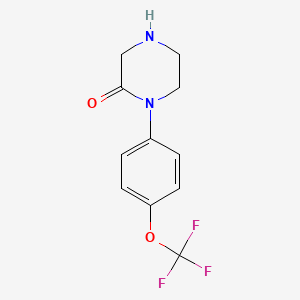

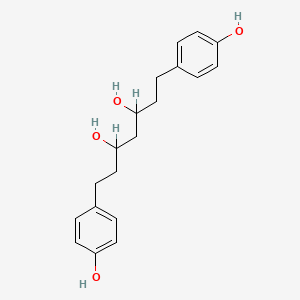
![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)

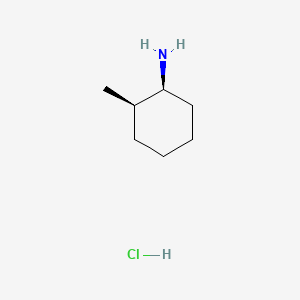
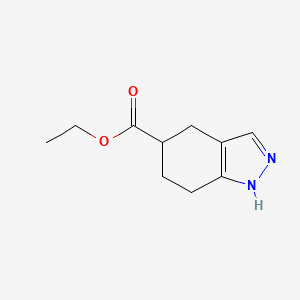
![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)